Cas no 6287-20-3 (2,3-DIHYDROXYQUINOXALINE)

2,3-DIHYDROXYQUINOXALINE 化学的及び物理的性質
名前と識別子
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- 2,3-DIHYDROXYQUINOXALINE
- 2,3-DIHYDROXYPHENPIAZINE
- 2,3-QUINOXALINEDIOL
- QUINOXALINE-2,3-DIOL
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計算された属性
- せいみつぶんしりょう: 162.04300
じっけんとくせい
- ゆうかいてん: >300 °C(lit.)
- PSA: 66.24000
- LogP: 1.04100
2,3-DIHYDROXYQUINOXALINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
City Chemical | Q126-100GM |
2,3-Quinoxalinediol |
6287-20-3 | 99% | 100gm |
$166.23 | 2023-09-19 | |
City Chemical | Q126-25GM |
2,3-Quinoxalinediol |
6287-20-3 | 99% | 25gm |
$65.20 | 2023-09-19 |
2,3-DIHYDROXYQUINOXALINE 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
2,3-DIHYDROXYQUINOXALINEに関する追加情報
2,3-Dihydroxyquinoxaline: A Comprehensive Overview
2,3-Dihydroxyquinoxaline (CAS No. 6287-20-3) is a versatile compound with a rich history in both academic and industrial research. This compound, also known as dihydroxyquinoxaline, belongs to the class of heterocyclic aromatic compounds and has garnered significant attention due to its unique chemical properties and potential applications in various fields. Recent advancements in synthetic methodologies and material science have further expanded its utility, making it a subject of intense research interest.
The molecular structure of 2,3-dihydroxyquinoxaline consists of a quinoxaline backbone with hydroxyl groups at the 2 and 3 positions. This arrangement imparts the compound with remarkable electronic properties, including high electron mobility and strong fluorescence emission. These characteristics have led to its exploration in organic electronics, where it has been utilized as a building block for light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have demonstrated that dihydroxyquinoxaline derivatives can significantly enhance the efficiency of these devices by optimizing charge transport properties.
In the realm of materials science, 2,3-dihydroxyquinoxaline has been employed as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. Cutting-edge research has revealed that incorporating dihydroxyquinoxaline into MOFs can improve their selectivity for specific gas molecules, such as CO₂ and CH₄, which holds promise for environmental remediation and energy storage technologies.
The pharmaceutical industry has also benefited from the unique properties of 2,3-dihydroxyquinoxaline. Researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Recent clinical studies have shown that certain derivatives of dihydroxyquinoxaline exhibit potent anti-inflammatory activity without significant side effects, paving the way for their development as novel therapeutic agents.
Another emerging application of 2,3-dihydroxyquinoxaline lies in the field of catalysis. Its ability to act as a ligand in transition metal complexes has enabled the development of highly efficient catalysts for various organic reactions. For instance, palladium complexes derived from dihydroxyquinoxaline have been shown to catalyze cross-coupling reactions with exceptional yield and selectivity. This advancement has significant implications for the synthesis of complex organic molecules in pharmaceuticals and agrochemicals.
Recent advancements in computational chemistry have further deepened our understanding of 2,3-dihydroxyquinoxaline's electronic structure and reactivity. Density functional theory (DFT) calculations have revealed that the hydroxyl groups at positions 2 and 3 play a critical role in modulating the compound's electronic properties. This insight has guided the design of new derivatives with tailored functionalities, such as enhanced conductivity or improved stability under harsh conditions.
In conclusion, 2,3-dihydroxyquinoxaline (CAS No. 6287-20-3) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties, combined with recent breakthroughs in synthetic chemistry and materials science, continue to unlock new possibilities for its use in cutting-edge technologies. As research on this compound progresses, it is anticipated that dihydroxyquinoxaline will play an increasingly important role in shaping the future of organic electronics, catalysis, and drug discovery.
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